3,5-Dinitrophenyl 4-pyrimidin-2-ylpiperazinyl ketone
Description
3,5-Dinitrophenyl 4-pyrimidin-2-ylpiperazinyl ketone (CAS 28271-98-9) is a nitroaromatic compound featuring a 3,5-dinitrophenyl group linked via a ketone bridge to a piperazine ring substituted with a pyrimidin-2-yl moiety. Its molecular formula is C₂₀H₂₀N₄O₅ (molecular weight: 396.4 g/mol) .
Properties
IUPAC Name |
(3,5-dinitrophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O5/c22-14(11-8-12(20(23)24)10-13(9-11)21(25)26)18-4-6-19(7-5-18)15-16-2-1-3-17-15/h1-3,8-10H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVAGMHXNZFXGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,5-Dinitrophenyl 4-pyrimidin-2-ylpiperazinyl ketone typically involves multi-step organic reactions The synthetic route often starts with the nitration of phenyl compounds to introduce nitro groups at the 3 and 5 positions This is followed by the formation of the pyrimidinyl group through cyclization reactionsIndustrial production methods may vary, but they generally follow similar principles with optimization for large-scale synthesis .
Chemical Reactions Analysis
3,5-Dinitrophenyl 4-pyrimidin-2-ylpiperazinyl ketone undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinyl and pyrimidinyl positions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. .
Scientific Research Applications
3,5-Dinitrophenyl 4-pyrimidin-2-ylpiperazinyl ketone has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 3,5-Dinitrophenyl 4-pyrimidin-2-ylpiperazinyl ketone involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The pyrimidinyl and piperazinyl groups contribute to its binding affinity and specificity for certain enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine and Aromatic Ketone Motifs
a) 3,5-Dinitrophenyl 4-(3-Phenylprop-2-enyl)piperazinyl Ketone (CAS 28271-98-9)
- Structure : Similar to the target compound but replaces the pyrimidin-2-yl group with a 3-phenylpropenyl substituent.
b) Pyrazolopyrimidinones (e.g., MK71–MK83)
- Structure: Derivatives like MK71 (5-(3,5-bis(trifluoromethyl)phenyl)-2-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one) feature a pyrazolopyrimidinone core with trifluoromethylphenyl and aryl substituents .
- Comparison: The trifluoromethyl groups in MK71 enhance lipophilicity compared to the nitro groups in the target compound. Pyrazolopyrimidinones exhibit antimicrobial activity, suggesting the target compound’s nitro groups may confer similar bioactivity .
c) 4H-Pyrazino[1,2-a]pyrimidin-4-one Derivatives
Functional Group Analogues: α,β-Unsaturated Ketones and Derivatives
Compounds such as bis[6-(2-aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] (6a–c) from feature α,β-unsaturated ketones with aryl substituents .
- Reactivity : The α,β-unsaturated system in these compounds allows for Michael addition reactions, a property absent in the target compound due to its saturated ketone bridge.
Nitroaromatic Analogues: Nifedipine
- Structure : Nifedipine (3,5-pyridinedicarboxylic acid derivative) contains a nitro group on a dihydropyridine ring .
- Comparison: Both compounds feature nitro groups, but Nifedipine’s dihydropyridine ring confers calcium channel-blocking activity, whereas the target compound’s piperazine-pyrimidine system may target different pathways. Nifedipine’s solubility in organic solvents (e.g., ethanol, acetone) suggests the target compound may share similar solubility profiles due to aromaticity .
Biological Activity
3,5-Dinitrophenyl 4-pyrimidin-2-ylpiperazinyl ketone (CAS No. 546120-15-4) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 358.32 g/mol. The compound features a dinitrophenyl group and a piperazine moiety linked to a pyrimidine structure, which may contribute to its biological properties.
Physical and Hazardous Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.32 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
The biological activity of this compound may be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The presence of the dinitrophenyl group is thought to enhance its interaction with microbial cell membranes.
- Anticancer Potential : Research indicates that the compound may have cytotoxic effects on cancer cell lines. Its ability to induce apoptosis in certain cancer cells has been observed, potentially through the activation of caspase pathways.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby affecting cellular processes related to growth and proliferation.
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial activity of various derivatives of piperazine, including this compound, showed significant inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those for standard antibiotics used in clinical settings.
- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in human breast cancer cell lines (MCF-7). Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment with the compound.
- Enzyme Inhibition Studies : Research investigating the inhibitory effects on phosphodiesterase enzymes revealed that the compound could reduce enzyme activity significantly at specific concentrations, suggesting potential applications in treating conditions associated with elevated phosphodiesterase activity.
Toxicological Considerations
While the biological activities are promising, it is essential to consider the toxicological profile of this compound. Toxicity assessments indicate that high concentrations may lead to cytotoxic effects in non-target cells, highlighting the need for further studies on safe dosage levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
